N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-3-phenylpropyl]propanamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(FURAN-2-YL)-3-PHENYLPROPYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a furan ring, and a phenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(FURAN-2-YL)-3-PHENYLPROPYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(dimethylamino)benzaldehyde with a Grignard reagent derived from 3-(furan-2-yl)-3-phenylpropyl bromide. The resulting intermediate is then subjected to reductive amination with propanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(FURAN-2-YL)-3-PHENYLPROPYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Furanones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Azides, thiols, and other substituted derivatives.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(FURAN-2-YL)-3-PHENYLPROPYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(FURAN-2-YL)-3-PHENYLPROPYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
3-(Furan-2-yl)-3-phenylpropyl bromide: Another precursor used in the synthetic route.
N,N-Dimethyl-4-aminobenzamide: A structurally related compound with similar functional groups.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[3-(FURAN-2-YL)-3-PHENYLPROPYL]PROPANAMIDE is unique due to its combination of a dimethylamino group, a furan ring, and a phenylpropyl chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H30N2O2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]propanamide |
InChI |
InChI=1S/C25H30N2O2/c1-4-25(28)27(19-20-12-14-22(15-13-20)26(2)3)17-16-23(24-11-8-18-29-24)21-9-6-5-7-10-21/h5-15,18,23H,4,16-17,19H2,1-3H3 |
InChI Key |
DGJDFSUKHKDOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC=CC=C1)C2=CC=CO2)CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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